

Application Note: Microwave-Assisted Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

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Compound of Interest

Compound Name: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B187262

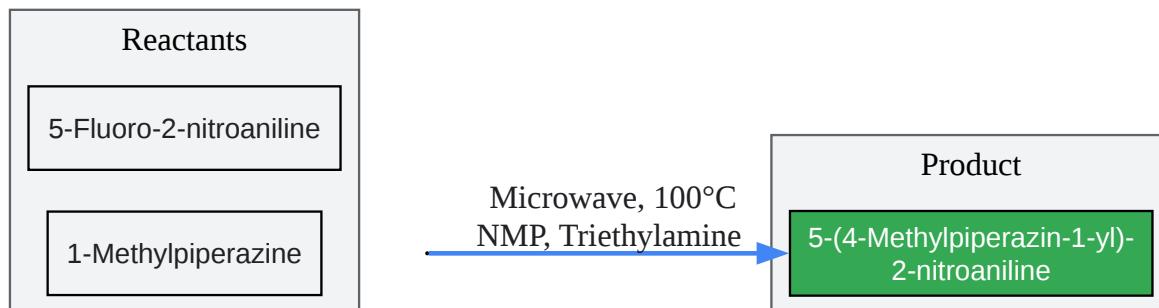
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Introduction

5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a valuable chemical intermediate in the synthesis of various biologically active compounds.^[1] Notably, it and its derivatives have been identified as inhibitors of SIRT6, showing potential for the treatment of diabetes.^{[2][3]} The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The application of microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.^{[4][5]} This protocol details a microwave-assisted method for the synthesis of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline** starting from 5-Fluoro-2-nitroaniline and 1-methylpiperazine.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution where the piperazine nitrogen displaces the fluorine atom on the nitroaniline ring, facilitated by a base and elevated temperature under microwave irradiation.

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Reaction scheme for the synthesis.

Data Presentation

Table 1: Physicochemical Properties of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline**

Property	Value	Reference
CAS Number	23491-48-7	[2] [6]
Molecular Formula	C ₁₁ H ₁₆ N ₄ O ₂	[2] [6] [7]
Molecular Weight	236.27 g/mol	[2] [6]
Appearance	Light yellow to yellow solid	[2]
Melting Point	152-155°C	[2] [6] [8]
Boiling Point	444.2 ± 45.0 °C (Predicted)	[2] [6]
Density	1.264 ± 0.06 g/cm ³ (Predicted)	[2] [6]
Storage	Keep in dark place, Inert atmosphere, Room temperature	[2]

Table 2: Experimental Parameters for Microwave-Assisted Synthesis[\[2\]](#)

Component	Role	Amount	Moles (approx.)
5-Fluoro-2-nitroaniline	Starting Material	1.0 g	6.4 mmol
1-Methylpiperazine	Reagent	0.752 mL	6.8 mmol
Triethylamine (TEA)	Base	1.86 mL	13.4 mmol
N-Methylpyrrolidone (NMP)	Solvent	1.5 mL	-
Microwave Power	Energy Source	As needed to maintain 100°C	-
Temperature	Reaction Condition	100°C	-
Time	Reaction Condition	20 hours	-
Product Yield	Outcome	1.45 g	6.1 mmol (~96%)

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of the title compound.[\[2\]](#)

Materials and Reagents

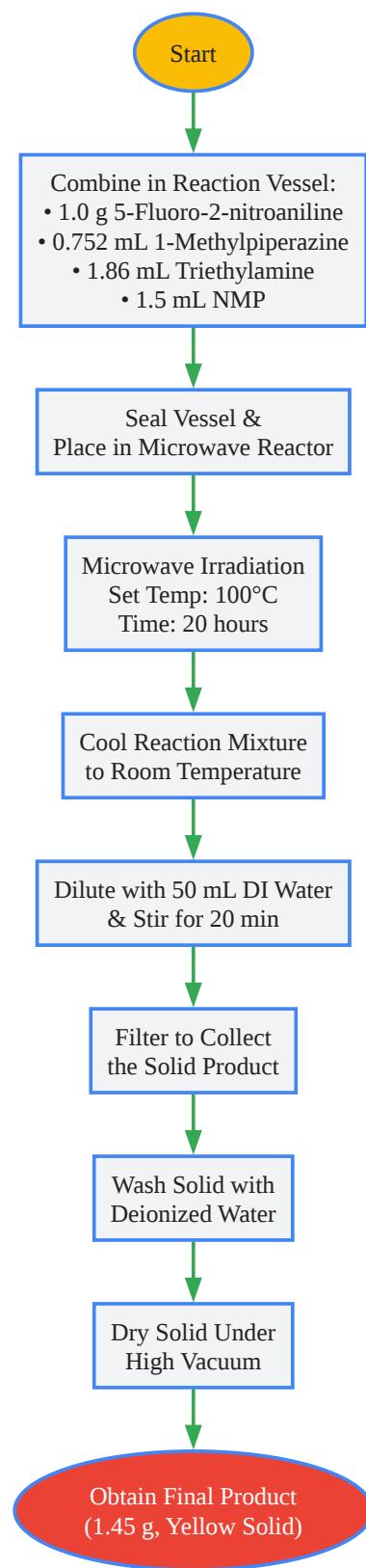
- 5-Fluoro-2-nitroaniline (CAS: 2369-11-1)
- 1-Methylpiperazine (CAS: 109-01-3)
- Triethylamine (TEA) (CAS: 121-44-8)
- N-Methylpyrrolidone (NMP), anhydrous (CAS: 872-50-4)
- Deionized water

Equipment

- Microwave reactor suitable for organic synthesis
- Appropriate microwave reaction vessel with a magnetic stir bar

- Filtration apparatus (Büchner funnel, filter flask)
- Standard laboratory glassware
- High-vacuum oven or desiccator

Workflow Diagram



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Experimental workflow diagram.

Procedure

- Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 5-Fluoro-2-nitroaniline (1.0 g), 1-methylpiperazine (0.752 mL), and triethylamine (1.86 mL) in N-methylpyrrolidone (1.5 mL).[2]
- Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to 100°C and hold at this temperature for 20 hours with continuous stirring.[2]
- Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.[2]
- Precipitation: Dilute the cooled reaction mixture with deionized water (50 mL). Stir the resulting suspension for 20 minutes to ensure complete precipitation of the product.[2]
- Filtration: Collect the yellow solid by vacuum filtration.[2]
- Purification and Drying: Wash the collected solid thoroughly with deionized water. Dry the purified product under high vacuum to yield **5-(4-methylpiperazin-1-yl)-2-nitroaniline** (1.45 g).[2]

Characterization

The identity and purity of the final product can be confirmed by various analytical methods.

- Appearance: The product should be a light yellow to yellow solid.[2]
- Melting Point: The expected melting point is in the range of 152-155°C.[2][6][8]
- LC-MS Analysis: Liquid chromatography-mass spectrometry can be used for confirmation. A reported analysis showed a retention time (tR) of 0.47 min with a molecular ion peak $[M+H]^+$ at 237.19.[2]
- Crystallography: The crystal structure of the compound has been reported, confirming its molecular geometry.[7][9]

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- N-Methylpiperazine and triethylamine are corrosive and have strong odors. Handle with care.
- The product may cause skin and eye irritation.[\[6\]](#) Avoid breathing dust and ensure proper handling.[\[6\]](#)[\[10\]](#)
- Consult the Safety Data Sheet (SDS) for each reagent before use.

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References

- 1. CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline [cymitquimica.com]
- 2. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]
- 3. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-disubstituted 5-aminoimidazoles using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 9. 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]

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